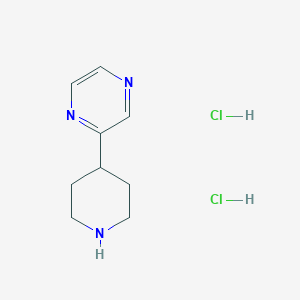

2-(Piperidin-4-yl)pyrazine dihydrochloride

Description

The exact mass of the compound 2-(Piperidin-4-yl)pyrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Piperidin-4-yl)pyrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)pyrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylpyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBQNVAIDIVRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-75-3 | |

| Record name | 2-(piperidin-4-yl)pyrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical Properties and Stability of Pyrazine-Piperidine Hybrid Structures

This technical guide details the chemical properties, synthesis, and stability profiles of Pyrazine-Piperidine hybrid structures , a privileged scaffold in medicinal chemistry utilized for GPCR ligands (e.g., antipsychotics) and kinase inhibitors.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

The pyrazine-piperidine hybrid is a "push-pull" electronic system where the electron-rich piperidine amine donates density into the electron-deficient pyrazine ring. This interaction fundamentally alters the basicity, lipophilicity, and metabolic profile of the parent heterocycles.

-

Core Advantage: The pyrazine ring lowers the pKa of the piperidine nitrogen (typically from ~11 to ~7–8), improving oral bioavailability and reducing hERG channel liability compared to phenyl-piperidine analogs.

-

Primary Liability: The piperidine ring remains a metabolic hotspot for CYP450-mediated

-carbon hydroxylation and N-oxidation.

Structural & Electronic Fundamentals

The "Push-Pull" Electronic System

Unlike a standard aliphatic amine, the nitrogen atom linking the piperidine to the pyrazine (N1) is part of a vinylogous amidine system. The pyrazine ring acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

-

Basicity Modulation:

-

Piperidine (free): pKa

11.0 (Strong base, fully ionized at physiological pH). -

1-(Pyrazin-2-yl)piperidine: pKa

7.5 – 8.5. -

Mechanism:[1][2] The lone pair on the piperidine nitrogen delocalizes into the

-system of the pyrazine ring. This reduces the electron density available for protonation, bringing the pKa closer to physiological pH (7.4). This is critical for ensuring a balance between solubility (ionized form) and membrane permeability (neutral form).

-

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . The pyrazine substituent at the N1 position prefers an equatorial orientation to minimize 1,3-diaxial steric interactions with the C3/C5 protons of the piperidine ring.

-

Steric Penalty: Substituents at the C2/C6 positions of the piperidine ring introduce significant allylic strain (

strain) with the pyrazine ring, often forcing the piperidine into a twisted boat conformation or locking the rotameric bond, which can impact target binding kinetics.

Synthesis Strategies

Two primary methodologies dominate the construction of this scaffold: Nucleophilic Aromatic Substitution (

Comparative Analysis of Synthetic Routes

| Feature | Method A: | Method B: Buchwald-Hartwig |

| Substrate | 2-Chloropyrazine (activated) | 2-Chloropyrazine (unactivated/hindered) |

| Reagents | Base ( | Pd catalyst, Ligand (e.g., RuPhos), Strong Base |

| Conditions | High Heat (100–150°C) or Microwave | Mild Heat (60–100°C) |

| Scope | Best for electron-poor pyrazines | Essential for electron-rich or substituted pyrazines |

| Scalability | High (Process friendly) | Moderate (Cost of catalyst) |

Visualization: Synthesis Pathways

Caption: Dual synthetic pathways for accessing the pyrazine-piperidine scaffold. SNAr is preferred for simple substrates; Pd-catalysis is required when the pyrazine ring bears electron-donating groups.

Stability & Reactivity Profile

Chemical Stability (Hydrolysis & Oxidation)

-

Hydrolytic Stability: The C-N bond connecting the pyrazine and piperidine is an aniline-like bond, not an amide. It is extremely stable to hydrolysis under both acidic (pH 1) and basic (pH 14) conditions. It does not cleave in plasma.

-

Oxidative Stability: The scaffold is susceptible to N-oxidation by strong oxidants (e.g., m-CPBA, peroxides). In formulation, excipients containing peroxides (like PEG) can degrade the drug substance to the N-oxide.

Metabolic Stability (CYP450 Hotspots)

The primary clearance mechanism for these hybrids is oxidative metabolism.

-

N-Oxidation: The pyrazine nitrogens are electron-deficient and less prone to oxidation. However, the piperidine nitrogen, despite delocalization, can still undergo N-oxidation.

- -Carbon Hydroxylation: The carbons adjacent to the piperidine nitrogen (C2/C6) are the most labile sites. CYP450 enzymes hydroxylate this position, leading to an unstable hemiaminal which collapses to a lactam or causes ring opening.

Visualization: Metabolic Liability Map

Caption: Primary metabolic pathways. The conversion to the lactam via alpha-hydroxylation is the dominant clearance route in liver microsomes.

Experimental Protocols

Protocol A: Synthesis via (Standard Operating Procedure)

Objective: Synthesis of 2-(piperidin-1-yl)pyrazine on gram scale.

-

Reagents: 2-Chloropyrazine (1.0 equiv), Piperidine (1.2 equiv),

(2.0 equiv). -

Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Concentration: 0.5 M.

-

Procedure:

-

Charge a reaction flask with 2-chloropyrazine and

in DMSO. -

Add piperidine dropwise at room temperature (exothermic).

-

Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for disappearance of chloride.

-

Workup: Cool to RT, dilute with water (5x volume), and extract with Ethyl Acetate (3x).

-

Purification: Wash organics with brine, dry over

. If necessary, purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance (

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Test Compound: 1

M final concentration (from 10 mM DMSO stock). -

Cofactor: NADPH regenerating system (1 mM).

-

Workflow:

-

Pre-incubate HLM and compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiate reaction by adding NADPH.

-

Sample at

min. -

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.

References

-

Synthesis of N-Heterocycles: Reilly, S. W., & Mach, R. H. (2016).[4][5] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

-

Metabolic Stability: Kalgutkar, A. S., et al. (2005).[1][6][7] Metabolism-Guided Drug Design: Pharmacokinetics and Safety Implications. Chemical Research in Toxicology, 18(6), 913-939. (General principles applied to piperidine hotspots).

-

Conformational Analysis: Rincón, D. A., et al.[8] (2025).[6][7][8][9] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.[8]

-

Basicity & pKa: Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

-

Medicinal Chemistry Application: Zhang, L., et al.[6][8][10] (2017).[3] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8, 1614-1620.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Novel drug design using 2-(Piperidin-4-yl)pyrazine pharmacophores

Executive Summary

The 2-(Piperidin-4-yl)pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguishing itself as a robust bioisostere for biphenyl and phenyl-piperidine systems. Unlike the ubiquitous piperazine-linked heterocycles, the C-C bond connection between the pyrazine and piperidine rings offers a unique rigidification of the exit vector, enhanced metabolic stability, and a distinct electrostatic profile.

This guide provides a comprehensive technical analysis of this pharmacophore, detailing high-fidelity synthetic routes, Structure-Activity Relationship (SAR) logic for GPCR and kinase targeting, and critical ADME-Tox considerations.

Structural Analysis & Physicochemical Properties[1][2][3][4]

The Core Architecture

The scaffold consists of an electron-deficient pyrazine ring attached at the C2 position to the C4 position of a saturated piperidine ring.

-

Vector Geometry : The C-C linkage creates a linear, rod-like extension, projecting substituents on the piperidine nitrogen (N1) approximately 6–7 Å away from the pyrazine core.

-

Basicity (pKa) :

-

Piperidine Nitrogen (N1): Highly basic (pKa ~10–11), serving as a primary cation-pi interaction point or salt-bridge former in receptor pockets.

-

Pyrazine Nitrogens (N1', N4'): Weakly basic (pKa ~0.6), acting as hydrogen bond acceptors (HBA) without incurring significant protonation penalties at physiological pH.

-

-

Lipophilicity (LogP) : The pyrazine ring lowers cLogP by approximately 1.0–1.5 units compared to a phenyl ring, significantly improving aqueous solubility and lowering non-specific binding.

Bioisosteric Utility

This scaffold is frequently employed to replace:

-

Biphenyls : To improve solubility and introduce H-bond acceptors.

-

4-Phenylpiperidines : To reduce lipophilicity (LogD) and mitigate hERG liability by reducing the overall aromatic ring count (Ar).

Synthetic Protocols

The construction of the C-C bond between the electron-deficient pyrazine and the sterically hindered secondary alkyl center of piperidine is the rate-limiting step. We present three validated routes, prioritized by scalability and regiocontrol.

Route A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Preferred)

This is the industry-standard method for generating the 2-(piperidin-4-yl)pyrazine core with high yield and functional group tolerance.

Protocol:

-

Reagents : 2-Chloropyrazine (Electrophile) + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Nucleophile).

-

Catalyst System : Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos for sterically demanding substrates.

-

Base/Solvent : K₂CO₃ or Cs₂CO₃ (3 equiv) in 1,4-Dioxane/Water (4:1).

-

Conditions : 80–100°C for 4–12 hours under inert atmosphere (N₂/Ar).

Mechanism : The electron-deficient nature of 2-chloropyrazine facilitates rapid oxidative addition. The bulky ligands (dppf or SPhos) are crucial to promote transmetalation with the secondary alkyl boronate, which is prone to β-hydride elimination.

Route B: Minisci Radical Alkylation (Late-Stage Functionalization)

Useful for appending the piperidine ring directly onto complex pyrazine cores without pre-functionalization.

Protocol:

-

Reagents : Substituted Pyrazine + 1-Boc-piperidine-4-carboxylic acid.

-

Radical Source : Ammonium persulfate ((NH₄)₂S₂O₈) + Silver nitrate (AgNO₃, cat.).

-

Solvent : Aqueous H₂SO₄/DCM biphasic system or TFA/Water.

-

Conditions : 40–60°C. The carboxylic acid undergoes oxidative decarboxylation to generate the C4-piperidyl radical, which attacks the protonated pyrazine.

Synthetic Workflow Visualization

Caption: Figure 1. Primary synthetic workflow utilizing Suzuki-Miyaura cross-coupling for scalable access to the core scaffold.

Medicinal Chemistry Strategy & SAR

Target Profiling: GPR119 Agonists

The 2-(piperidin-4-yl)pyrazine motif is a "super-scaffold" for GPR119 agonists (Type 2 Diabetes/Obesity targets).

-

Mechanism : The piperidine nitrogen is typically derivatized with a carbamate (e.g., tert-butyl or isopropyl) or a heteroaryl group (pyrimidine) to mimic the lipid mediators that activate GPR119.

-

Role of Pyrazine : It acts as a polar spacer that traverses the hydrophobic tunnel of the GPCR. The pyrazine nitrogens can form water-mediated H-bonds with residues like Arg2.64 or Glu6.53 (Ballesteros-Weinstein numbering).

Lead Optimization Logic

When optimizing this scaffold, follow this decision matrix:

-

Solubility Issues?

-

Action: Keep the pyrazine. Do not replace with phenyl.

-

Action: Introduce a methyl group at C3 of the pyrazine (steric twist) to break planarity and reduce crystal lattice energy.

-

-

hERG Liability?

-

Cause: Basic amine + Lipophilic tail = hERG blocker.

-

Action: Cap the piperidine nitrogen with a polar group (Urea, Sulfonamide) or reduce the lipophilicity of the pyrazine substituent.

-

Action: Add a fluorine atom to the piperidine ring (3-F or 4-F) to lower the pKa of the amine (if free) or alter the vector.

-

-

Metabolic Stability?

-

Vulnerability: Oxidation at the piperidine C2/C6 positions.

-

Action: Block metabolic "soft spots" by introducing gem-dimethyl groups or spiro-cycles at the piperidine C2/C6 positions.

-

SAR Decision Tree

Caption: Figure 2.[1][2][3] Strategic decision tree for optimizing the 2-(piperidin-4-yl)pyrazine scaffold in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate

Validation: This protocol is adapted from standard Suzuki coupling procedures for electron-deficient heterocycles.

-

Charge : To a 250 mL round-bottom flask, add 2-chloropyrazine (1.14 g, 10.0 mmol), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (3.42 g, 11.0 mmol), and K₂CO₃ (4.14 g, 30.0 mmol).

-

Solvent : Add 1,4-dioxane (40 mL) and water (10 mL). Degas by bubbling nitrogen for 10 minutes.

-

Catalyst : Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).

-

Reaction : Heat to 90°C for 6 hours. Monitor by LC-MS (Target Mass: [M+H-tBu]+ = 208, [M+H]+ = 264).

-

Workup : Cool to RT. Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.

-

Purification : Flash column chromatography (Hexane/EtOAc gradient 0-40%).

-

Yield : Expect 75–85% as a white/off-white solid.

Protocol 2: hERG Inhibition Assay (Fluorescence Polarization)

Rationale: Essential early screen due to the basic piperidine moiety.

-

Assay : Predictor hERG Fluorescence Polarization Assay (Invitrogen).

-

Tracer : Red-shifted fluorescent tracer displaced by hERG binders.

-

Readout : Decrease in polarization (mP) indicates binding.

-

Threshold : Compounds with IC₅₀ < 10 µM are flagged for patch-clamp verification.

References

-

Suzuki-Miyaura Coupling of Pyrazines : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

GPR119 Agonist Discovery : Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

-

Minisci Reaction on Pyrazines : Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[4] MedChemComm. Link

-

Scaffold Privileges : Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

-

Metabolic Stability of Piperidines : Obach, R. S. (2001). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological Reviews. Link

Sources

The Nitrogen Walk: Comparative Analysis of Pyrazine vs. Pyridine Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the "Nitrogen Scan"—the systematic replacement of carbon atoms with nitrogen in aromatic rings—is a pivotal strategy for optimizing physicochemical properties.[1] This guide provides a rigorous technical comparison between Pyridine (1-nitrogen) and Pyrazine (1,4-dinitrogen) scaffolds. While often treated as simple bioisosteres, their divergent electronic profiles necessitate distinct medicinal chemistry strategies regarding basicity modulation, metabolic liability (CYP vs. Aldehyde Oxidase), and synthetic functionalization.

Part 1: Electronic & Physicochemical Foundation

The transition from pyridine to pyrazine is not merely a structural change; it is an electronic step-down. The introduction of the second nitrogen atom in the 4-position dramatically alters the electrostatic potential surface (ESP) and basicity of the heterocycle.

Basicity and Ionization

The most critical differentiator is pKa. Pyridine is a moderate base, often protonated at physiological pH (7.4), whereas pyrazine is essentially neutral.

Table 1: Comparative Physicochemical Profile

| Property | Pyridine | Pyrazine | Medicinal Chemistry Implication |

| pKa (Conjugate Acid) | ~5.2 | ~0.6 | Pyrazine remains neutral at pH 7.4; Pyridine may exist as a cation, aiding solubility but risking hERG binding. |

| Dipole Moment (D) | 2.2 | 0 | Pyrazine is non-polar due to symmetry (1,4-cancellation), affecting permeability and crystal packing. |

| LogP (Octanol/Water) | 0.65 | -0.23 | Pyrazine lowers lipophilicity (LipE gain) compared to pyridine. |

| H-Bond Acceptors | 1 (Strong) | 2 (Weak) | Pyrazine offers two vectors but with reduced acceptor strength due to electron deficiency. |

The hERG Liability Factor

A primary driver for switching from pyridine to pyrazine is the mitigation of hERG potassium channel inhibition. The hERG pharmacophore often requires a basic amine and a lipophilic aromatic tail.[2]

-

Mechanism: Pyridine (protonated) can interact via cation-

interactions with Tyr652/Phe656 in the hERG pore. -

Solution: Substituting pyridine with pyrazine effectively "de-basicifies" the core, removing the positive charge and significantly reducing hERG affinity while maintaining the aromatic vector.

Part 2: Metabolic Stability & Toxicology

The metabolic fates of these two scaffolds are distinct.[3] A common failure mode in "Nitrogen Scanning" is solving a CYP liability only to introduce an Aldehyde Oxidase (AO) liability.

The Oxidation Dichotomy

-

Pyridine (CYP450 Dominant): Pyridines are electron-rich enough to undergo N-oxidation or C-oxidation by Cytochrome P450 enzymes. N-oxides can be reactive metabolites or stable excretable products.

-

Pyrazine (AO Dominant): The electron-deficient nature of pyrazine activates the ring toward nucleophilic attack. Aldehyde Oxidase (AO), a cytosolic Molybdenum-cofactor enzyme, attacks the electron-deficient carbon alpha to the nitrogen (C2/C3).

Critical Insight: AO metabolism is species-dependent (Human > Monkey >> Rat/Dog). Preclinical data in rats often underestimates human clearance for pyrazines.

Visualization: Metabolic Decision Pathways

Figure 1: Divergent metabolic pathways. Pyridines are prone to oxidative metabolism via CYP450, while electron-deficient pyrazines are prime substrates for nucleophilic attack by Aldehyde Oxidase.

Part 3: Synthetic Accessibility & Protocols

Functionalizing the electron-deficient pyrazine ring is more challenging than pyridine due to resistance to electrophilic aromatic substitution (SEAr). Therefore, radical pathways and transition-metal cross-couplings are the standards.

Protocol: Innate C-H Functionalization (Minisci Reaction)

The Minisci reaction is the "gold standard" for appending alkyl groups to electron-deficient heterocycles without pre-functionalization (e.g., halogenation).

Application: Late-stage functionalization (LSF) to introduce metabolic blocking groups (e.g., tert-butyl, cyclopropyl) at the C2 position of pyrazine or C2/C4 of pyridine.

Self-Validating Experimental Protocol

Objective: Regioselective C2-alkylation of a pyrazine core using a carboxylic acid radical source.

Reagents:

-

Substrate: Pyrazine derivative (1.0 equiv)

-

Radical Source: Pivalic acid (or desired R-COOH) (3.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 equiv)[4] -

Catalyst: Silver Nitrate

(0.2 equiv) -

Solvent: 1:1 DCM/Water (Biphasic system is critical for radical stability)

-

Acid: TFA (1.0 equiv) – Crucial for protonating the heterocycle to activate it toward nucleophilic radical attack.

Workflow:

-

Activation: Dissolve the pyrazine substrate in the DCM/Water mixture. Add TFA. Validation Point: Ensure pH < 3. Protonation increases the LUMO energy, making the ring susceptible to nucleophilic alkyl radicals.

-

Radical Generation: Add

and the carboxylic acid. -

Initiation: Heat to 40°C. Add Ammonium Persulfate portion-wise over 20 minutes. Causality: Portion-wise addition prevents the "radical quench" side reaction where radicals recombine rather than attacking the ring.

-

Monitoring: Monitor via LCMS. Look for the [M+R-H]+ peak.

-

Workup: Basify with saturated

(neutralize TFA), extract with DCM, and purify via silica chromatography.

Why this works: The Ag(I)/Persulfate system performs an oxidative decarboxylation of the carboxylic acid, generating a nucleophilic alkyl radical (

Part 4: Strategic Decision Framework

When should a medicinal chemist switch from Pyridine to Pyrazine?

The Decision Matrix

-

Solubility Issues: If the lead is too lipophilic, switch to Pyrazine (lower logP).

-

hERG Toxicity: If the Pyridine basicity is causing channel binding, switch to Pyrazine (neutral).

-

Metabolic Hotspot: If the Pyridine is oxidizing at the Nitrogen (N-oxide), switch to Pyrazine (less prone to N-oxidation, but watch for AO).

Visualization: Scaffold Optimization Logic

Figure 2: Decision tree for scaffold hopping. The transition to pyrazine addresses basicity and lipophilicity but requires immediate screening for Aldehyde Oxidase susceptibility.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. Link

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

- Chupakhin, O. N., et al. (1994). Nucleophilic aromatic substitution of hydrogen. Academic Press.

-

FDA AccessData . (2024). Drugs@FDA: FDA-Approved Drugs (Bortezomib, Pyrazinamide).[5] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Neutralizing 2-(Piperidin-4-yl)pyrazine Dihydrochloride to Free Base

Introduction & Scope

This application note details the technical protocol for converting 2-(Piperidin-4-yl)pyrazine dihydrochloride (salt form) into its free base form.

In drug discovery, this heterocyclic building block is frequently used in

Core Objective: Isolate the free secondary amine with >98% purity and quantitative yield, ensuring the complete removal of hydrochloride species.

Chemical Analysis & Strategy

Physicochemical Properties

Understanding the

| Moiety | Approx. | Protonation State at pH 7 | Target State (Free Base) |

| Piperidine Nitrogen | Protonated ( | Neutral ( | |

| Pyrazine Nitrogen | Neutral (mostly) | Neutral ( |

-

The Challenge: The piperidine ring is a highly basic secondary amine. To fully deprotonate it (shift equilibrium to the free base), the aqueous pH must be raised significantly above its

(typically pH > 12.5). -

Solubility Profile: The free base is moderately polar due to the pyrazine ring and the secondary amine. It exhibits high water solubility, making standard organic extraction (e.g., with diethyl ether) inefficient.

Strategic Approaches

We define three protocols based on scale and purity requirements:

-

Method A (Biphasic Extraction): Best for multi-gram scale; requires specific solvent optimization.

-

Method B (SCX Solid Phase Extraction): Best for milligram scale (library synthesis) and high-throughput workflows.

-

Method C (Anionic Exchange Resin): Best for continuous flow or large-scale batch processing without aqueous workup.

Experimental Protocols

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Rationale: This method uses the "Salting Out" principle and a polar organic solvent mixture to force the hydrophilic free base into the organic phase.

Reagents:

-

Solvent A: Dichloromethane (DCM)

-

Alternative Solvent B (Recommended): Chloroform : Isopropanol (3:1 v/v)

-

Base: 5N NaOH (aq) or Saturated

-

Brine (Saturated NaCl)

-

Drying Agent: Anhydrous

[3]

Protocol:

-

Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water (approx. 5 mL/g). The solution will be acidic (pH ~1-2).

-

Basification: Place the vessel in an ice bath (0°C). Slowly add 5N NaOH dropwise with stirring.

-

Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, reducing the water solubility of the organic free base (Salting-out effect).

-

Extraction:

-

Add Solvent B (Chloroform:IPA 3:1) equal to the aqueous volume. Shake vigorously for 2 minutes.

-

Note: Standard DCM may result in lower yields due to the compound's polarity. The alcohol cosolvent significantly improves recovery.

-

-

Separation: Separate the organic layer. Repeat the extraction 3-4 times.

-

Drying: Combine organic extracts, wash once with a small volume of brine, and dry over anhydrous

for 15 minutes. -

Isolation: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Yield Expectation: 90-95% Physical State: Viscous yellow oil or low-melting solid.

Method B: SCX (Strong Cation Exchange) Cartridge

Rationale: "Catch-and-Release" purification. The amine binds to the sulfonic acid resin, allowing impurities (salts, non-basic neutrals) to wash away. The product is then released with ammonia.

Reagents:

-

SCX-2 Cartridge (e.g., Biotage ISOLUTE® or Silicycle SiliaPrep)

-

Loading Solvent: Methanol (MeOH)[6]

-

Wash Solvent: MeOH

-

Elution Solvent: 2M

in Methanol

Protocol:

-

Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

-

Loading: Dissolve the dihydrochloride salt in MeOH (approx. 10 mg/mL). Load onto the cartridge by gravity or slight vacuum.

-

Mechanism:[7] The amine exchanges with the

on the resin and binds as the sulfonate salt. Chloride ions pass through.

-

-

Washing: Flush with 3 CV of MeOH. This removes non-basic impurities and residual HCl.

-

Elution: Elute with 2-3 CV of 2M

in MeOH .-

Mechanism:[7] Mass action of ammonia displaces the piperidine product.

-

-

Concentration: Evaporate the ammoniacal methanol filtrate to obtain the pure free base.

Yield Expectation: >98% Purity: Excellent (Salt-free).

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and the step-by-step flow for Method A (Extraction), which is the most common laboratory technique.

Figure 1: Workflow for Biphasic Liquid-Liquid Extraction (Method A). Note the use of Chloroform:IPA to maximize recovery of the polar amine.

Quality Control (QC) & Validation

To ensure the protocol was successful, the following QC checks are mandatory:

| Test | Expected Result (Free Base) | Result (Salt Form - Fail) |

| Silver Nitrate Test | Clear solution (No precipitate) | White precipitate ( |

| Sharp signals. Piperidine NH appears as a broad singlet or is exchangeable. | Broad, shifting signals. Presence of broad acidic protons > 8 ppm. | |

| Solubility | Soluble in DCM, EtOAc, THF. | Insoluble in DCM; floats or oils out. |

Expert Tip - NMR Validation: In the dihydrochloride salt, the protons alpha to the piperidine nitrogen are deshielded (shifted downfield) due to the positive charge. Upon neutralization to the free base, these signals will shift upfield (lower ppm). This chemical shift change is the most reliable indicator of successful neutralization.

Safety & Hazards

-

pH Hazards: 5N NaOH is corrosive. Wear chemical-resistant gloves and eye protection.

-

Solvent Hazards: Chloroform is a suspected carcinogen. All extractions must be performed in a fume hood.

-

Pressure: Evolution of heat during neutralization can slightly pressurize the vessel; add base slowly.

References

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyrazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Reich, H. J. (2018). pKa Data for Organic Compounds. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

-

Biotage. (2023). ISOLUTE® SCX-2 Strong Cation Exchange Columns. Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-(4-Pyridinyl)piperazine | C9H13N3 | CID 21192613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. CN104876856A - Method for preparing (R)-(+)-3-piperidinamine dihydrochloride by using resolution method - Google Patents [patents.google.com]

- 7. bitesizebio.com [bitesizebio.com]

Optimal solvent systems for dissolving 2-(Piperidin-4-yl)pyrazine dihydrochloride

Application Note & Protocol Guide

Topic: Optimal Solvent Systems for Dissolving 2-(Piperidin-4-yl)pyrazine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to identifying optimal solvent systems for 2-(Piperidin-4-yl)pyrazine dihydrochloride. As a dihydrochloride salt of a heterocyclic amine, this compound's solubility is critical for its application in pharmaceutical research and development. This guide moves beyond a simple listing of solvents to explain the underlying chemical principles governing its dissolution. We present a systematic approach for solvent screening and a detailed, field-tested protocol for quantitative solubility determination using the equilibrium shake-flask method. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to make informed decisions in formulation development, chemical synthesis, and various analytical applications.

Introduction: Understanding the Molecule

2-(Piperidin-4-yl)pyrazine dihydrochloride is a heterocyclic amine, a class of compounds prevalent in medicinal chemistry and drug development.[1] The piperidine and pyrazine rings are common scaffolds in biologically active molecules.[] The compound is supplied as a dihydrochloride salt, which is a common strategy to enhance the aqueous solubility and stability of basic pharmaceutical compounds.[3][4] The two hydrochloride components protonate the basic nitrogen atoms on the piperidine and/or pyrazine rings, creating a more polar, ionic species that is more amenable to dissolution in polar solvents.

The solubility of this active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability, formulation, and efficacy.[5] Poor solubility can be a significant hurdle in drug development.[5] Therefore, a systematic evaluation of its solubility in various solvent systems is a fundamental prerequisite for its use in further research.

Rationale for Solvent System Selection

The solubility of 2-(Piperidin-4-yl)pyrazine dihydrochloride is governed by the principle of "like dissolves like." As a salt, it possesses both ionic and organic characteristics. The selection of potential solvents should therefore span a range of polarities and functionalities to probe these characteristics.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, are generally the first choice for dissolving hydrochloride salts.[6] Their ability to form hydrogen bonds and solvate the chloride and protonated amine ions makes them highly effective. The high dielectric constant of these solvents helps to overcome the lattice energy of the crystalline salt.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also strong candidates. While they cannot donate hydrogen bonds, their high polarity allows them to effectively solvate the cation. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Aqueous Buffer Systems: For many biological and pharmaceutical applications, solubility in aqueous buffers at different pH values is crucial. The pH of the medium will significantly impact the ionization state of the molecule and thus its solubility. According to WHO guidelines for biopharmaceutics classification, the pH–solubility profile should be determined over a pH range of 1.2–6.8.[7]

-

Binary Solvent Systems: Mixtures of solvents can offer tunable polarity and solvating power. For instance, a mixture of ethanol and water can provide a less polar environment than water alone while still retaining the ability to solvate the salt.

It is important to note that while the parent piperidine molecule is soluble in a variety of organic solvents, including ethers and chloroform, its hydrochloride salt is expected to have significantly lower solubility in nonpolar solvents due to its ionic nature.[6][8]

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][9] This method involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

2-(Piperidin-4-yl)pyrazine dihydrochloride

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation: Add an excess amount of 2-(Piperidin-4-yl)pyrazine dihydrochloride to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[10] Preliminary experiments can determine the optimal equilibration time.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm syringe filter into a clean vial.[9]

-

Dilution: Accurately dilute the filtered saturate solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved analyte.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of dissolved 2-(Piperidin-4-yl)pyrazine dihydrochloride.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations of 2-(Piperidin-4-yl)pyrazine dihydrochloride.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |

| Deionized Water | 25 | To be determined | Baseline aqueous solubility. |

| PBS (pH 7.4) | 37 | To be determined | Physiological relevance. |

| Ethanol | 25 | To be determined | Common organic solvent. |

| Methanol | 25 | To be determined | Polar protic solvent. |

| DMSO | 25 | To be determined | Aprotic polar solvent. |

| 50:50 Ethanol:Water | 25 | To be determined | Binary solvent system. |

The results from this systematic study will provide a clear solubility profile for 2-(Piperidin-4-yl)pyrazine dihydrochloride, enabling researchers to select the most appropriate solvent for their specific application, be it for in-vitro assays, formulation development, or as a reaction medium.

Visualizing the Workflow

The following diagrams illustrate the key workflows for determining the solubility of 2-(Piperidin-4-yl)pyrazine dihydrochloride.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: The Dissolution Process of an Ionic Compound.

Conclusion

This application note provides a robust framework for determining the optimal solvent systems for 2-(Piperidin-4-yl)pyrazine dihydrochloride. By understanding the physicochemical properties of the compound and applying a systematic experimental approach, researchers can obtain reliable and reproducible solubility data. This information is fundamental for the successful application of this compound in pharmaceutical research and development, ensuring that its full potential can be realized.

References

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

PMC. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

-

AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride (C9H13N3). Retrieved from [Link]

-

Cengage. (2018, November 16). Amines and Heterocycles. Retrieved from [Link]

-

RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

PMC. (n.d.). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

-

Journal of Animal Science and Technology. (n.d.). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Retrieved from [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. who.int [who.int]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. raytor.com [raytor.com]

- 10. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accelerated Synthesis of 2-(Piperidin-4-yl)pyrazine Scaffolds via Microwave Irradiation

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among these, the 2-(Piperidin-4-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[4][5][6] Traditional synthetic routes to elaborate this core often involve lengthy reaction times, harsh conditions, and can lead to complex product mixtures.[1][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity.[8][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave chemistry to the synthesis and functionalization of 2-(Piperidin-4-yl)pyrazine building blocks.

The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of polar molecules with an oscillating electromagnetic field.[8][11] This volumetric heating is fundamentally different from conventional heating, which relies on thermal conduction from the vessel walls. The result is a rapid and uniform temperature increase throughout the reaction medium, leading to significantly accelerated reaction rates.[1][10]

Core Advantages of Microwave-Assisted Synthesis for Heterocyclic Chemistry

| Feature | Microwave-Assisted Synthesis (MAOS) | Conventional Heating |

| Heating Mechanism | Direct dielectric heating of polar molecules.[8][11] | Conduction and convection from an external heat source.[10] |

| Reaction Time | Drastically reduced (minutes vs. hours/days).[1][7][12] | Often requires prolonged heating periods. |

| Yield & Purity | Often higher yields and improved product purity.[3][8][9] | Can be lower due to side reactions and thermal decomposition. |

| Energy Efficiency | More energy-efficient due to targeted heating.[13] | Less efficient as the entire apparatus and surroundings are heated. |

| Reproducibility | High reproducibility due to precise temperature and pressure control.[10] | Can be variable due to temperature gradients. |

Experimental Protocols: Functionalization of 2-(Piperidin-4-yl)pyrazine

The following protocols detail common and highly effective cross-coupling reactions for the functionalization of a generic 2-(halo-substituted-piperidin-4-yl)pyrazine core. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this palladium-catalyzed reaction.[14][15]

Reaction Scheme:

Step-by-Step Protocol:

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-(halo-substituted-piperidin-4-yl)pyrazine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the vial. Add a suitable solvent or solvent mixture (e.g., a 1:1 mixture of DMF/H₂O or dioxane/water, ensuring the total volume allows for efficient stirring).[14]

-

Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.[16]

-

Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor.[16][17] Set the reaction parameters as follows:

-

Cooling and Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before carefully opening.[16] Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, and its efficiency is greatly enhanced by microwave heating.[12][19][20][21]

Reaction Scheme:

Step-by-Step Protocol:

-

Vessel Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine the 2-(halo-substituted-piperidin-4-yl)pyrazine (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., KOt-Bu or Cs₂CO₃, 1.5 equiv), and a phosphine ligand (e.g., X-Phos, 0.1 equiv).[20]

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

-

Microwave Irradiation: Place the vial in the microwave reactor and set the reaction parameters:

-

Cooling and Work-up: After completion, cool the vial to a safe temperature before opening. Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography.

Reaction Optimization and Troubleshooting

Optimizing microwave-assisted reactions involves the careful consideration of several parameters.[18][22][23] The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Optimization Strategy |

| Low Conversion | Insufficient temperature or reaction time. Catalyst deactivation. Poor microwave absorption of the solvent. | Increase the reaction temperature in 10-20 °C increments.[18] Increase the reaction time.[18] Screen different catalysts and ligands. Add a small amount of a highly absorbing co-solvent (e.g., ethylene glycol). |

| Product Decomposition | Excessive temperature. | Decrease the reaction temperature.[24] Reduce the reaction time. |

| Formation of Side Products | Non-optimal base or solvent. | Screen different bases (e.g., organic vs. inorganic).[14] Experiment with different solvent systems.[19] |

| Inconsistent Results | Inhomogeneous heating. Improper vessel sealing. | Ensure efficient stirring. Check the integrity of the vial and septum. |

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting common issues in microwave-assisted synthesis.

Safety Considerations

Microwave synthesis involves heating solvents above their boiling points in sealed vessels, leading to the generation of high internal pressures.[16] It is imperative to adhere to strict safety protocols:

-

Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[11][17] Domestic microwave ovens are not suitable and can be extremely dangerous.[17]

-

Proper Vessel Usage: Use only the recommended and certified reaction vials for your specific instrument.[16][17] Do not exceed the maximum recommended volume for the vials.

-

Temperature and Pressure Monitoring: Always use instruments equipped with real-time temperature and pressure monitoring and control.[16]

-

Chemical Compatibility: Be aware of the thermal stability of your reagents and solvents.[17] Highly exothermic reactions or those involving thermally unstable compounds require extreme caution.[24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Fume Hood: Conduct all experiments in a well-ventilated laboratory fume hood.[17]

Conclusion

Microwave-assisted synthesis is a transformative technology for the rapid and efficient elaboration of 2-(Piperidin-4-yl)pyrazine building blocks. By leveraging the principles of dielectric heating, researchers can significantly shorten reaction times, improve yields, and access novel chemical space with greater ease. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of microwave chemistry in drug discovery and development programs.

References

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]

-

Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024, September 20). PubMed. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). ACS Publications. [Link]

-

Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

Getting Started with Microwave Synthesis. CEM Corporation. [Link]

-

Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor | Request PDF. ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. [Link]

-

Microwave Synthesis. Organic Chemistry Portal. [Link]

-

EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [No Source Found]. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

-

Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 9). PubMed. [Link]

-

New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. [No Source Found]. [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013, March 25). MDPI. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [No Source Found]. [Link]

-

Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [No Source Found]. [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. [Link]

-

(PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). [No Source Found]. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [No Source Found]. [Link]

-

Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. [Link]

-

Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC. National Center for Biotechnology Information. [Link]

-

Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation. Sci-Hub. [Link]

-

Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. [Link]

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation / Journal of Heterocyclic Chemistry, 2006 [sci-hub.sg]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Microwave Synthesis [organic-chemistry.org]

- 12. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Safety Considerations for Microwave Synthesis [cem.com]

- 18. Getting Started with Microwave Synthesis [cem.com]

- 19. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. researchgate.net [researchgate.net]

- 23. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 24. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields when using 2-(Piperidin-4-yl)pyrazine dihydrochloride

Welcome to the technical support center for 2-(Piperidin-4-yl)pyrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to enhance your experimental success by addressing common challenges and explaining the underlying chemical principles.

Introduction to 2-(Piperidin-4-yl)pyrazine Dihydrochloride

2-(Piperidin-4-yl)pyrazine is a versatile heterocyclic compound widely utilized as a key building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2][3] Its structure, featuring both a piperidine and a pyrazine ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[2][3] The dihydrochloride salt form enhances its solubility and stability, facilitating its use in various synthetic applications.[1][4]

This guide will focus on practical strategies to optimize reaction yields and overcome common hurdles encountered when working with this reagent.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific problems that can lead to suboptimal reaction outcomes and provides actionable solutions.

Q1: My reaction yield is consistently low when using 2-(Piperidin-4-yl)pyrazine dihydrochloride. What are the likely causes and how can I improve it?

Low reaction yields can stem from several factors, primarily related to the reagent's salt form, reaction conditions, and the nature of the coupling partners.

Core Issue: The Dihydrochloride Salt

The piperidine nitrogen of 2-(Piperidin-4-yl)pyrazine dihydrochloride exists in its protonated, less nucleophilic form. For reactions requiring a nucleophilic piperidine nitrogen (e.g., acylations, alkylations, reductive aminations), the free base must be generated in situ or prior to the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Detailed Optimization Strategies:

-

Base Selection and Stoichiometry:

-

Rationale: At least two equivalents of a non-nucleophilic organic base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA)) or an inorganic base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3)) are required to neutralize the two equivalents of HCl.

-

Protocol: In a typical acylation reaction, add 2.2-2.5 equivalents of DIPEA to a solution of 2-(Piperidin-4-yl)pyrazine dihydrochloride in a suitable solvent like DMF before adding the acylating agent.[5]

-

Insight: The choice of base can be critical. For instance, in Suzuki-Miyaura cross-coupling reactions involving the pyrazine ring, inorganic bases like K2CO3 or Cs2CO3 are often preferred.[6]

-

-

Solvent Considerations:

-

Rationale: The dihydrochloride salt has good solubility in polar protic solvents, but the free base may have different solubility characteristics. The choice of solvent should be compatible with all reactants and facilitate the desired reaction.

-

Recommendations: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally good choices for reactions involving the piperidine nitrogen.[5] For some reactions, like reductive aminations, alcoholic solvents (e.g., methanol, ethanol) can be effective.[7]

-

-

Temperature and Reaction Time:

-

Rationale: The reactivity of the free amine can be influenced by temperature. Some reactions may be sluggish at room temperature and require heating to proceed at a reasonable rate.

-

Experimental Approach: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal conditions.

-

Table 1: Recommended Starting Conditions for Common Reactions

| Reaction Type | Base (Equivalents) | Solvent | Typical Temperature |

| Acylation | DIPEA or Et3N (2.2-2.5) | DMF, DCM | 0 °C to RT |

| Sulfonylation | Triethylamine (2.2-2.5) | DCM | 0 °C to RT |

| Reductive Amination | Acetic Acid (catalytic) | Methanol, DCE | RT |

| Suzuki Coupling | K2CO3 or Cs2CO3 (3.0) | Dioxane/Water | 80-100 °C |

| Buchwald-Hartwig Amination | NaOtBu or K3PO4 (2.0) | Toluene, Dioxane | 80-110 °C |

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation often arises from the presence of multiple reactive sites or competing reaction pathways.

Potential Reactive Sites:

-

Piperidine Nitrogen: The secondary amine is the most common site of reaction.

-

Pyrazine Nitrogens: These are generally less nucleophilic than the piperidine nitrogen but can sometimes participate in side reactions, especially under harsh conditions or with highly reactive electrophiles.

-

Pyrazine Ring: The pyrazine ring can undergo reactions such as nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.

Strategies for Improving Selectivity:

-

Protecting Groups: If you are working with a Boc-protected version of the piperidine, be aware that the Boc group can be unstable under acidic conditions, such as those used for deprotection or in certain reaction media.[5][8] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection.[9][10] If acidic conditions lead to undesired side reactions, consider alternative protecting groups or deprotection strategies.

-

Control of Reaction Conditions:

-

Temperature: Running the reaction at a lower temperature can often minimize the formation of side products by favoring the kinetically controlled product.

-

Rate of Addition: Slow, dropwise addition of a reactive electrophile to the solution of the free base can help to avoid localized high concentrations and reduce side reactions.

-

-

Choice of Reagents:

-

In reductive amination, the choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride due to its milder nature and reduced toxicity.

-

Workflow for Addressing Side Products:

Caption: A logical workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for 2-(Piperidin-4-yl)pyrazine dihydrochloride?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as it is a hygroscopic solid.

Q4: Which solvents are most suitable for dissolving 2-(Piperidin-4-yl)pyrazine dihydrochloride?

As a dihydrochloride salt, it exhibits good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in many common organic solvents used for reactions (e.g., DCM, THF) may be limited, but the addition of a base to form the free amine often improves solubility in these solvents.

Q5: How do I perform a standard reductive amination with this compound?

Reductive amination is a powerful method for forming C-N bonds.[12][13][14]

Step-by-Step Protocol for Reductive Amination:

-

Free Base Generation: Dissolve 2-(Piperidin-4-yl)pyrazine dihydrochloride (1.0 eq.) in methanol. Add triethylamine (2.2 eq.) and stir for 15-30 minutes at room temperature.

-

Imine Formation: Add the desired aldehyde or ketone (1.1 eq.) to the mixture, followed by a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Q6: Are there any known incompatibilities or hazardous reactions?

Piperazine derivatives can react violently with strong oxidizing agents and strong acids.[15] When neutralizing the dihydrochloride salt, the addition of a strong base can be exothermic. It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment.[11]

References

-

El-Gamal, M. I., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Retrieved from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

-

Mátravölgyi, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Retrieved from [Link]

-

Petrucci, V., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

Sridhar, S. K., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

-

Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jgtps.com [jgtps.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. peptide.com [peptide.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. organicreactions.org [organicreactions.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Technical Support Center: Troubleshooting Solubility of 2-(Piperidin-4-yl)pyrazine in Organic Solvents

Welcome to the technical support center for 2-(Piperidin-4-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this heterocyclic compound. By understanding its core physicochemical properties, you can develop robust and reproducible solubilization strategies for your experimental needs.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of 2-(Piperidin-4-yl)pyrazine is dictated by its hybrid structure, which combines a basic aliphatic piperidine ring with an aromatic, weakly basic pyrazine ring. Direct experimental solubility data for this specific compound is not extensively published; therefore, its properties are largely inferred from these two structural motifs.

The most critical feature for solubility troubleshooting is the basic nitrogen atom on the piperidine ring . This site is readily protonated, and its ionization state is a key tool for manipulating solubility. The pKa of the protonated piperidine ring is typically around 11.2, making it a strong base in an organic chemistry context[1]. This means that at a pH below its pKa, the compound will exist predominantly in its more soluble, charged (salt) form[2].

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-4-yl)pyrazine

| Property | Predicted Value / Information | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃ | --- |

| Molecular Weight | 163.22 g/mol | Moderate molecular weight, less likely to be a primary barrier to solubility compared to other factors. |

| pKa (Conjugate Acid) | ~10.5 - 11.5 (Estimated from piperidine) | Strongly basic. The compound's solubility will be highly dependent on pH in protic or aqueous-organic systems. It can be readily converted to a salt to enhance solubility[1][2]. |

| Predicted LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity. Suggests poor solubility in very non-polar solvents (e.g., hexanes) and potentially limited solubility in pure water, but good solubility in polar organic solvents. |

| Hydrogen Bonding | Contains 1 hydrogen bond donor (piperidine N-H) and 3 hydrogen bond acceptors (piperidine N, 2 pyrazine Ns). | Capable of interacting with both protic (e.g., ethanol) and polar aprotic (e.g., DMSO) solvents. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.

Q1: I can't dissolve 2-(Piperidin-4-yl)pyrazine in non-polar solvents like hexane or toluene. Why is it insoluble?

Answer: This is expected due to a polarity mismatch. 2-(Piperidin-4-yl)pyrazine is a polar molecule due to its three nitrogen atoms and the ability to engage in hydrogen bonding. Non-polar solvents like hexane and toluene lack the ability to form favorable interactions (like dipole-dipole or hydrogen bonds) to overcome the energy of the compound's crystal lattice. For effective solubilization, the solvent must have compatible polarity[3].

Recommendation: Start with polar organic solvents.

Table 2: Qualitative Solubility Predictions in Common Lab Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High to Very High | Favorable dipole-dipole interactions. DMSO is an excellent starting point for creating concentrated stock solutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvent can both accept and donate hydrogen bonds, interacting well with the molecule's nitrogen atoms. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The compound should have sufficient polarity to dissolve, making these good solvents for reactions or extractions[4]. |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Low to Moderate | Less polar than alcohols or DMSO, solubility may be limited. |

| Non-Polar | Hexanes, Heptane, Toluene | Very Low / Insoluble | Significant polarity mismatch. |

Q2: My compound dissolves perfectly in DMSO, but it crashes out immediately when I dilute it into my aqueous assay buffer. How do I prevent this precipitation?

Answer: This is a very common and critical issue known as "crashing out" or precipitation upon dilution. It occurs because the compound, while highly soluble in 100% DMSO, is poorly soluble in the final high-percentage aqueous environment. The abrupt change in solvent polarity makes the dissolved state thermodynamically unfavorable.

Here is a logical workflow to resolve this issue:

Caption: Troubleshooting workflow for dilution-induced precipitation.

Detailed Steps:

-

Reduce Final DMSO: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤1%, to minimize its effect on the biological system and the compound's solubility profile[1].